Mechanism-of-Action Differentiation: Caspase-Mediated Apoptosis Pathway Versus Tubulin Polymerization in Structurally Related Diaryl-Heterocycle Scaffolds
CAS 919117-38-7 is disclosed within patent families (US 7,041,685 B2; US 7,144,876 B2) as a member of the 3,5-disubstituted-[1,2,4]-oxadiazole class claimed specifically as activators of caspases and inducers of apoptosis [1][2]. This mechanism is mechanistically distinct from the tubulin polymerization inhibition pathway observed for structurally related isoxazole-type derivatives (e.g., combretastatin A-4 analogs bearing isoxazole or oxadiazole bridges between A- and B-rings), which exert cytotoxicity through microtubule disruption rather than direct caspase pathway engagement [3]. The explicit functional annotation of the target compound's patent class as caspase activators provides a discrete mechanism-based selection criterion that differentiates it from tubulin-targeting isoxazole-oxadiazole hybrids.
| Evidence Dimension | Primary molecular mechanism of action (patent-class level) |
|---|---|
| Target Compound Data | Disclosed as caspase activator and apoptosis inducer (per US 7,041,685 B2 and US 7,144,876 B2 claims) [1][2] |
| Comparator Or Baseline | Combretastatin A-4 related isoxazole/oxadiazole derivatives: tubulin polymerization inhibitors (IC₅₀ range typically 0.5–5 μM in tubulin assembly assays) [3] |
| Quantified Difference | Qualitative mechanism-level differentiation: caspase-mediated apoptosis vs. microtubule depolymerization; no shared quantitative potency metric available across the two mechanistic classes |
| Conditions | Patent functional classification context; tubulin assay data extracted from independent isoxazole-type derivative studies [3] |
Why This Matters
For screening programs targeting the extrinsic or intrinsic apoptotic pathway, selecting a compound from a patent class explicitly claiming caspase activation provides a mechanism-based rationale that generic tubulin-targeting isoxazole-oxadiazole hybrids cannot satisfy.
- [1] Cytovia, Inc. Substituted 3-aryl-5-aryl-[1,2,4]-oxadiazoles and analogs as activators of caspases and inducers of apoptosis and the use thereof. US Patent 7,041,685 B2. May 9, 2006. View Source
- [2] Cytovia, Inc. 3,5-Disubstituted-[1,2,4]-oxadiazoles and analogs as activators of caspases and inducers of apoptosis and the use thereof. US Patent 7,144,876 B2. December 5, 2006. View Source
- [3] Kaffy, J. et al. Isoxazole-type derivatives related to combretastatin A-4: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 2006, 14(12), 4067–4077. PMID: 16487713. View Source
